molecular formula C12H15BrClN B7936713 [(2-Bromo-5-chlorophenyl)methyl](cyclobutylmethyl)amine

[(2-Bromo-5-chlorophenyl)methyl](cyclobutylmethyl)amine

Cat. No.: B7936713
M. Wt: 288.61 g/mol
InChI Key: HXAJPODDRFKUTD-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorophenyl)methylamine is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to a cyclobutylmethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorophenyl)methylamine typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with cyclobutylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorophenyl)methylamine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dichloromethane.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2-Bromo-5-chlorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(2-Bromo-5-chlorophenyl)methylamine can be compared with other similar compounds such as:

    (2-Bromo-5-chlorophenyl)methylamine: Similar structure but with a methyl group instead of a cyclobutylmethyl group.

    (2-Bromo-5-chlorophenyl)methylamine: Contains a tert-butyl group instead of a cyclobutylmethyl group.

    (2-Bromo-5-chlorophenyl)methylamine: Features an ethyl group instead of a cyclobutylmethyl group.

These compounds share similar chemical properties but differ in their specific applications and biological activities due to the variations in their substituent groups.

Properties

IUPAC Name

N-[(2-bromo-5-chlorophenyl)methyl]-1-cyclobutylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClN/c13-12-5-4-11(14)6-10(12)8-15-7-9-2-1-3-9/h4-6,9,15H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAJPODDRFKUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNCC2=C(C=CC(=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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